10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
The compound 10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and a phenylmethanone group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, starting with the preparation of the furan ring and the dibenzo[b,e][1,4]diazepine core. The furan ring can be synthesized through a Paal-Knorr synthesis, while the dibenzo[b,e][1,4]diazepine core can be prepared via a cyclization reaction involving appropriate precursors. The final step involves the coupling of these two intermediates with the phenylmethanone group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Scientific Research Applications
10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 10-BENZOYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other dibenzo[b,e][1,4]diazepine derivatives and furan-containing molecules. These compounds share structural similarities but differ in their functional groups and overall properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C32H26ClN3O5 |
---|---|
Molecular Weight |
568 g/mol |
IUPAC Name |
5-benzoyl-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H26ClN3O5/c1-32(2)17-24-29(26(37)18-32)30(28-15-14-27(41-28)21-13-12-20(36(39)40)16-22(21)33)35(25-11-7-6-10-23(25)34-24)31(38)19-8-4-3-5-9-19/h3-16,30,34H,17-18H2,1-2H3 |
InChI Key |
MJOGWKGNDZEJNT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])Cl)C(=O)C1)C |
Origin of Product |
United States |
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